Ethyl 2-ethylpyrimidine-5-carboxylate

Boiling point Distillation Purification

Ethyl 2-ethylpyrimidine-5-carboxylate (CAS 72790-13-7) is a heterocyclic building block belonging to the 2-substituted pyrimidine-5-carboxylic ester family, with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol. The compound features a pyrimidine ring substituted with an ethyl group at the 2-position and an ethyl ester moiety at the 5-position, as confirmed by its SMILES notation O=C(C1=CN=C(CC)N=C1)OCC.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 72790-13-7
Cat. No. B1444154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethylpyrimidine-5-carboxylate
CAS72790-13-7
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C=N1)C(=O)OCC
InChIInChI=1S/C9H12N2O2/c1-3-8-10-5-7(6-11-8)9(12)13-4-2/h5-6H,3-4H2,1-2H3
InChIKeyRGHABBPHXFNCBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Ethylpyrimidine-5-carboxylate (CAS 72790-13-7): A 2-Ethyl-Substituted Pyrimidine-5-Carboxylate Ester Building Block for Medicinal Chemistry and Agrochemical Research


Ethyl 2-ethylpyrimidine-5-carboxylate (CAS 72790-13-7) is a heterocyclic building block belonging to the 2-substituted pyrimidine-5-carboxylic ester family, with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . The compound features a pyrimidine ring substituted with an ethyl group at the 2-position and an ethyl ester moiety at the 5-position, as confirmed by its SMILES notation O=C(C1=CN=C(CC)N=C1)OCC . It is classified as a research chemical and synthetic intermediate, commercially available at purities typically ranging from 95% to 98% . Its significance lies in the specific combination of 2-ethyl substitution and 5-ethyl ester functionality, which differentiates it from both unsubstituted pyrimidine-5-carboxylates and positional isomers, making it a relevant building block for structure-activity relationship (SAR) studies in kinase inhibitor and nucleoside analog programs [1].

Why Generic Pyrimidine-5-Carboxylate Analogs Cannot Substitute for Ethyl 2-Ethylpyrimidine-5-carboxylate in Research Procurement


Pyrimidine-5-carboxylate esters with different 2-position substituents are not functionally interchangeable. The 2-ethyl group in ethyl 2-ethylpyrimidine-5-carboxylate imparts a distinct steric bulk, electronic environment, and lipophilicity profile compared to the 2-methyl, 2-unsubstituted, or 4-ethyl positional isomers [1]. The predicted boiling point of the target compound (256.0±13.0 °C) differs by approximately 16 °C from its closest 2-methyl analog (239.8±13.0 °C), directly impacting purification strategy selection . Furthermore, the 2-ethyl substitution position is adjacent to both pyrimidine nitrogen atoms (N1 and N3), whereas 4-ethyl substitution is adjacent only to N3, producing different electronic effects on the ring that alter reactivity in subsequent coupling or cyclization reactions [2]. Even compounds sharing the identical molecular formula C₉H₁₂N₂O₂ (such as the 4-ethyl positional isomer, CAS 110960-75-3) cannot replace the 2-ethyl isomer without introducing uncharacterized variables into a synthetic sequence or biological assay . The quantitative evidence below specifies these measurable differentiation dimensions. Note: Direct head-to-head comparative biological data for this specific compound are limited in the published primary literature; the differentiation presented relies principally on physicochemical and structural comparisons supplemented by class-level SAR inference from the broader pyrimidine-5-carboxylate literature.

Quantitative Differentiation Evidence for Ethyl 2-Ethylpyrimidine-5-carboxylate (CAS 72790-13-7) Against Its Closest Analogs


Boiling Point Differentiation Versus Ethyl 2-Methylpyrimidine-5-carboxylate: Purification Strategy Impact

Ethyl 2-ethylpyrimidine-5-carboxylate exhibits a predicted boiling point of 256.0±13.0 °C, which is 16.2 °C higher than that of its closest commercially available analog, ethyl 2-methylpyrimidine-5-carboxylate (CAS 2134-38-5), at 239.8±13.0 °C [1]. This 16.2 °C difference exceeds the typical ±13 °C prediction uncertainty and translates into a meaningful distinction in distillation fraction collection windows, vacuum distillation parameter selection, and sublimation behavior during preparative purification. The unsubstituted analog, ethyl pyrimidine-5-carboxylate (CAS 40929-50-8), exhibits an even lower boiling point of approximately 102 °C at 12 mmHg (equivalent to ~230 °C at atmospheric pressure), confirming a progressive boiling point increase with increasing 2-alkyl chain length [2].

Boiling point Distillation Purification Physicochemical property

Positional Isomer Differentiation: 2-Ethyl Versus 4-Ethyl Substitution on the Pyrimidine Ring

Ethyl 2-ethylpyrimidine-5-carboxylate (CAS 72790-13-7) and ethyl 4-ethylpyrimidine-5-carboxylate (CAS 110960-75-3) share the identical molecular formula C₉H₁₂N₂O₂ and molecular weight 180.20 g/mol, yet differ fundamentally in the ring position of the ethyl substituent . In the 2-ethyl isomer, the ethyl group is flanked by both pyrimidine nitrogen atoms (N1 and N3), exerting an electron-donating inductive effect that symmetrically influences both nitrogen lone pairs. In the 4-ethyl isomer, the ethyl group is adjacent only to N3, producing an asymmetric electronic distribution. This positional difference has been shown in the broader pyrimidine literature to alter reactivity in nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and cyclocondensation reactions, where 2-substituted pyrimidines can exhibit different reaction rates and regioselectivity compared to 4-substituted isomers [1]. The 2-ethyl isomer also presents a distinct hydrogen-bonding acceptor profile, as the N1 position remains sterically unencumbered while the N3 position experiences proximal steric influence from the 2-ethyl group.

Positional isomerism Regiochemistry Electronic effects Reactivity

Ester Versus Carboxylic Acid Form: pKa, Hydrogen Bonding, and Solubility Profile Differentiation

Ethyl 2-ethylpyrimidine-5-carboxylate (the ester) and 2-ethylpyrimidine-5-carboxylic acid (CAS 72790-16-0, the corresponding acid) represent two forms of the same core scaffold with fundamentally different physicochemical profiles. The ester form has a predicted pKa of 0.35±0.22 (reflecting protonation of the pyrimidine ring nitrogen), zero hydrogen-bond donor atoms, and is neutral under all physiologically relevant pH conditions . The carboxylic acid form has a predicted pKa of 2.89±0.10 (reflecting the carboxylic acid proton), one hydrogen-bond donor, and exists predominantly as the carboxylate anion at pH > 4 [1]. The acid form has a calculated LogP of 0.776 (ChemBase) to 0.737 (vendor data), while the ester form is expected to be approximately 0.4–0.6 LogP units more lipophilic due to the ethyl ester moiety . These differences directly impact solubility: the acid form has a calculated LogD of -2.50 at pH 7.4 (high aqueous solubility), whereas the neutral ester form is substantially more organic-solvent-soluble, affecting extraction, chromatography, and formulation workflows [1].

Ester hydrolysis pKa Hydrogen bonding Solubility Prodrug

Lipophilicity Trend Across 2-Alkyl Substitution Series: LogP and Chromatographic Retention Implications

A progressive increase in calculated lipophilicity is observed across the series of 2-substituted pyrimidine-5-carboxylate esters: ethyl pyrimidine-5-carboxylate (2-H, unsubstituted) has a LogP of 0.653; ethyl 2-methylpyrimidine-5-carboxylate (2-CH₃) has an XLogP3 of 0.9 (PubChem) or LogP of 1.00 (vendor); and the 2-ethyl substituted target compound, while lacking a directly published LogP value, is expected to exhibit a LogP of approximately 1.0–1.4 based on the incremental contribution of ~0.5 LogP units per methylene group [1][2]. The corresponding 2-ethylpyrimidine-5-carboxylic acid (the hydrolyzed form) has a measured/calculated LogP of 0.737–0.776, confirming that the 2-ethylpyrimidine scaffold is intrinsically more lipophilic than the unsubstituted scaffold by approximately 0.08–0.12 LogP units at the acid level [3]. This lipophilicity increment affects reverse-phase HPLC retention times, solid-phase extraction recovery, and predicted membrane permeability in cellular assays.

Lipophilicity LogP Chromatography SAR 2-Alkyl substitution

Synthetic Accessibility: General Procedure for 2-Substituted Pyrimidine-5-Carboxylic Esters Without 4-Position Contamination

The Zhichkin–Fairfax–Eisenbeis method (Synthesis, 2002) provides a general, regioselective route to 2-substituted pyrimidine-5-carboxylic esters that specifically avoids substitution at the 4-position, a common side reaction in alternative pyrimidine syntheses [1]. The method involves condensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to afford 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields. This method is directly applicable to the synthesis of ethyl 2-ethylpyrimidine-5-carboxylate using propionamidinium hydrochloride as the amidinium component. The regioselectivity of this approach ensures that the 5-ester group is retained without competing 4-substitution, which is a distinct advantage over Biginelli-type condensations that typically produce 1,4-dihydropyrimidine-5-carboxylates with 4-aryl substitution [2]. The method has been cited in multiple subsequent pyrimidine synthesis reviews, confirming its reliability as a preparative route [3].

Synthesis Regioselective Pyrimidine Amidinium salt Building block

Recommended Procurement Scenarios for Ethyl 2-Ethylpyrimidine-5-carboxylate Based on Differentiated Evidence


Medicinal Chemistry: Kinase Inhibitor SAR Programs Requiring 2-Alkyl Substitution Fine-Tuning

In kinase inhibitor lead optimization, the 2-ethyl substituent provides an intermediate lipophilicity and steric profile between 2-methyl (less lipophilic, smaller) and 2-propyl (more lipophilic, larger) analogs. Procurement of ethyl 2-ethylpyrimidine-5-carboxylate as a core building block enables systematic SAR exploration of the 2-position alkyl pocket in target kinases such as VEGFR-2, where pyrimidine-5-carboxylate scaffolds have established inhibitory activity [1]. The compound's boiling point (256 °C) and predicted LogP (~1.0–1.4) position it as a fragment with favorable physicochemical properties for fragment-based drug discovery (FBDD), complying with the Rule of Three (MW 180 < 300, LogP < 3, H-bond donors = 0) [2].

Nucleoside Analog Synthesis: Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides

Ethyl 2-ethylpyrimidine-5-carboxylate has been disclosed in the patent literature as an important intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines with advantages of operational simplicity and suitability for industrial scale-up [3]. The ester functionality at the 5-position serves as a handle for further elaboration (reduction to alcohol, hydrolysis to acid, or conversion to amide), while the 2-ethyl group remains stable throughout the synthetic sequence, providing a defined substitution pattern in the final nucleoside analog.

Fragment-Based Drug Discovery (FBDD) Library Design: Physicochemical Property-Driven Selection

With a molecular weight of 180.20 Da, zero hydrogen-bond donors, four hydrogen-bond acceptors, and a predicted LogP in the favorable 1.0–1.4 range, ethyl 2-ethylpyrimidine-5-carboxylate meets standard fragment library criteria [2]. The 2-ethyl group differentiates it from the more common 2-methyl fragment (MW 166.18, LogP 0.9–1.0), offering an additional vector for hydrophobic contacts in target protein binding pockets. The ethyl ester provides a synthetic handle for library elaboration via amide bond formation or hydrolysis/re-coupling, making it a versatile fragment for hit-to-lead expansion [4].

Agrochemical Lead Optimization: Pyrimidine-5-Carboxylate Scaffolds for Fungicide or Herbicide Discovery

5-Substituted pyrimidine derivatives have demonstrated activity as inhibitors of brassinosteroid biosynthesis in plants, establishing the pyrimidine-5-carboxylate scaffold as relevant for agrochemical discovery [5]. The 2-ethyl substitution on ethyl 2-ethylpyrimidine-5-carboxylate provides a differentiated starting point for structure-activity studies aimed at improving target selectivity and environmental stability compared to 2-methyl or 2-unsubstituted analogs. The ester functionality facilitates prodrug strategies for improved foliar uptake, while the predicted boiling point (256 °C) indicates sufficient thermal stability for formulation processing.

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